Hexahydrocurcumin

Catalog No.
S624126
CAS No.
36062-05-2
M.F
C21H26O6
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydrocurcumin

CAS Number

36062-05-2

Product Name

Hexahydrocurcumin

IUPAC Name

5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C21H26O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3

InChI Key

RSAHICAPUYTWHW-UHFFFAOYSA-N

SMILES

Array

Synonyms

hexahydrocurcumin

Canonical SMILES

COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O

Hexahydrocurcumin is a diarylheptanoid.
Hexahydrocurcumin has been reported in Zingiber officinale with data available.
from Zingiber officinale; structure in first source

Hexahydrocurcumin is a fully saturated, reduced metabolite of curcumin characterized by the absence of the conjugated heptadiene moiety and the reduction of one beta-diketone carbonyl. From a procurement perspective, this structural modification resolves the most severe limitations of parent curcumin—namely, its intense yellow pigmentation, poor aqueous solubility, and rapid autoxidation at physiological pH [1]. As a colorless, highly stable compound, hexahydrocurcumin is increasingly prioritized as a processable active ingredient in dermatological cosmetics, targeted nano-therapeutics, and selective COX-2 inhibitor research, offering reproducible formulation stability and superior bioavailability that generic curcumin cannot achieve[2].

Attempting to substitute hexahydrocurcumin with generic curcumin introduces critical formulation failures, particularly in topical and cosmetic applications where curcumin's strong yellow color causes unacceptable staining and its diene-mediated autoxidation leads to rapid degradation in neutral or basic media[1]. While tetrahydrocurcumin (THC) is also colorless and stable, hexahydrocurcumin possesses a distinct keto-enol profile due to the reduction of one carbonyl group to a hydroxyl, which fundamentally alters its receptor binding and enzyme inhibition kinetics. For instance, hexahydrocurcumin demonstrates a quantitatively stronger tyrosinase inhibition profile compared to both curcumin and standard industry benchmarks like kojic acid, making it non-interchangeable for high-efficacy skin-brightening formulations [2].

Magnitudes-Higher Tyrosinase Inhibition vs. Curcumin and Kojic Acid

In direct enzymatic assays on L-tyrosine substrates, hexahydrocurcumin exhibits an IC50 of 14.6 µM, massively outperforming standard reference materials. It is quantitatively 22.3-fold more active than parent curcumin and 11.9-fold more active than the commercial benchmark kojic acid [1].

Evidence DimensionTyrosinase Inhibition (IC50 on L-tyrosine)
Target Compound DataHexahydrocurcumin: 14.6 µM
Comparator Or BaselineCurcumin (22.3-fold less active); Kojic Acid (11.9-fold less active)
Quantified Difference11.9x to 22.3x higher inhibitory potency
ConditionsIn vitro mushroom tyrosinase assay on L-tyrosine substrate

Provides a compelling quantitative justification for selecting hexahydrocurcumin over kojic acid or curcumin in premium skin-brightening and anti-hyperpigmentation cosmetics.

Enhanced Chemical Stability at Physiological pH

The saturation of the heptadiene chain in hexahydrocurcumin eliminates the Michael acceptor diene moiety responsible for curcumin's rapid degradation. Consequently, hexahydrocurcumin remains highly stable at pH 7.4 and in basic media, whereas curcumin undergoes rapid autoxidation and exhibits pro-oxidant behavior under the same conditions[1].

Evidence DimensionAqueous Stability at pH 7.4
Target Compound DataHexahydrocurcumin: Highly stable, no pro-oxidant degradation
Comparator Or BaselineCurcumin: Rapid autoxidation and degradation
Quantified DifferenceElimination of diene-mediated degradation pathways
ConditionsPhysiological pH (7.4) and basic media formulations

Ensures predictable shelf-life and reproducible manufacturing in neutral-to-basic emulsions where parent curcumin would rapidly degrade.

Selective COX-2 Inhibition for Targeted Anti-Inflammatory Applications

Hexahydrocurcumin functions as a highly selective cyclooxygenase-2 (COX-2) inhibitor without affecting COX-1 activity. At a concentration of 20 µM, it successfully reduces phorbol ester-stimulated prostaglandin E2 (PGE2) production by 37% in human colonic epithelial cells, validating its utility in targeted inflammation models .

Evidence DimensionPGE2 Production Reduction
Target Compound DataHexahydrocurcumin (20 µM): 37% reduction
Comparator Or BaselineBaseline: PMA-stimulated untreated cells
Quantified Difference37% decrease in PGE2 with strict COX-2 selectivity (no COX-1 impact)
ConditionsPMA-stimulated human colonic epithelial cells

Makes the compound an ideal selective precursor or reference standard for developing targeted anti-inflammatory therapeutics devoid of COX-1-related gastrointestinal side effects.

High Compatibility with Chitosan Nanoparticle Delivery Systems

Hexahydrocurcumin's improved hydrophilicity over curcumin makes it highly amenable to nano-encapsulation. When formulated into chitosan nanoparticles (HHC-CS-NPs), the in vitro bioavailability is enhanced 6.1-fold compared to free hexahydrocurcumin solutions, with the nanoparticles maintaining high stability under simulated gastrointestinal conditions and UV light [1].

Evidence DimensionIn Vitro Bioavailability
Target Compound DataHHC-Chitosan Nanoparticles: 6.1x increase
Comparator Or BaselineFree Hexahydrocurcumin solution
Quantified Difference610% improvement in bioavailability
ConditionsSimulated gastrointestinal and physiological fluid conditions

Validates hexahydrocurcumin as a highly processable API for next-generation oral delivery systems where poor absorption typically limits curcuminoid efficacy.

Premium Dermatological and Cosmetic Formulations

Driven by its colorless nature and 11.9-fold higher tyrosinase inhibition compared to kojic acid [1], hexahydrocurcumin is a highly suitable active ingredient for skin-brightening serums and anti-hyperpigmentation creams where curcumin's yellow staining is unacceptable.

Selective COX-2 Inhibitor Drug Development

Because it selectively inhibits COX-2 and reduces PGE2 production by 37% at 20 µM without affecting COX-1 , it serves as a precise lead compound and reference standard in the development of gastrointestinal-sparing anti-inflammatory agents.

Advanced Nano-Therapeutic Delivery Systems

Leveraging its enhanced stability at pH 7.4 and its ability to achieve a 6.1-fold increase in bioavailability when encapsulated in chitosan nanoparticles [2], hexahydrocurcumin is highly processable for R&D into oral nano-formulations targeting systemic inflammation.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

374.17293854 Da

Monoisotopic Mass

374.17293854 Da

Heavy Atom Count

27

UNII

RNL5XJ2BA7

Wikipedia

Hexahydrocurcumin

Dates

Last modified: 08-15-2023

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